(6-(2-(Dimethylamino)ethyl)pyridin-3-yl)boronic acid
Description
(6-(2-(Dimethylamino)ethyl)pyridin-3-yl)boronic acid is a boronic acid derivative featuring a pyridine ring substituted at the 6-position with a 2-(dimethylamino)ethyl group and at the 3-position with a boronic acid functional group. Boronic acids are widely utilized in Suzuki-Miyaura cross-coupling reactions due to their ability to form stable complexes with transition metals, enabling the synthesis of biaryl structures critical in pharmaceuticals and materials science .
Properties
Molecular Formula |
C9H15BN2O2 |
|---|---|
Molecular Weight |
194.04 g/mol |
IUPAC Name |
[6-[2-(dimethylamino)ethyl]pyridin-3-yl]boronic acid |
InChI |
InChI=1S/C9H15BN2O2/c1-12(2)6-5-9-4-3-8(7-11-9)10(13)14/h3-4,7,13-14H,5-6H2,1-2H3 |
InChI Key |
XJPLUWJFXGJPJY-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=CN=C(C=C1)CCN(C)C)(O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (6-(2-(Dimethylamino)ethyl)pyridin-3-yl)boronic acid typically involves the borylation of a suitable pyridine precursor. One common method is the halogen-metal exchange followed by borylation. For example, starting from 6-bromo-3-(2-(dimethylamino)ethyl)pyridine, a halogen-metal exchange can be performed using an organolithium reagent, followed by the addition of a boron source such as trimethyl borate or boronic acid pinacol ester .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. The choice of reagents and solvents is also optimized to ensure cost-effectiveness and environmental sustainability.
Types of Reactions:
Suzuki-Miyaura Coupling: This compound is primarily used in Suzuki-Miyaura cross-coupling reactions, where it reacts with aryl or vinyl halides in the presence of a palladium catalyst to form biaryl or substituted alkene products.
Oxidation and Reduction: The boronic acid group can undergo oxidation to form boronic esters or borates. Reduction reactions can convert the boronic acid to the corresponding borane.
Common Reagents and Conditions:
Reagents: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., potassium carbonate), and solvents (e.g., tetrahydrofuran, ethanol).
Major Products:
Biaryl Compounds: Formed through Suzuki-Miyaura coupling.
Boronic Esters: Formed through esterification reactions with alcohols.
Chemistry:
Organic Synthesis: Used as a building block in the synthesis of complex organic molecules, particularly in the formation of carbon-carbon bonds.
Biology and Medicine:
Drug Development: Boronic acids are explored for their potential as enzyme inhibitors and in drug delivery systems.
Industry:
Mechanism of Action
The primary mechanism of action for (6-(2-(Dimethylamino)ethyl)pyridin-3-yl)boronic acid in Suzuki-Miyaura coupling involves the transmetalation step, where the boronic acid transfers its organic group to the palladium catalyst. This is followed by reductive elimination to form the desired carbon-carbon bond . The dimethylaminoethyl group can also participate in coordination with metal centers, influencing the reactivity and selectivity of the compound.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Electronic Comparisons
The dimethylaminoethyl group distinguishes this compound from other pyridinylboronic acids. Key structural analogs and their properties are summarized below:
Key Observations:
- Electronic Effects: The dimethylaminoethyl group is electron-donating, increasing electron density on the pyridine ring compared to electron-withdrawing groups (e.g., trifluoromethyl in ). This may accelerate oxidative addition in cross-coupling reactions.
- Solubility: The tertiary amine in the dimethylaminoethyl group enhances solubility in acidic aqueous media, particularly when protonated, whereas nonpolar analogs (e.g., 6-methyl ) exhibit lower solubility.
Reactivity in Cross-Coupling Reactions
Boronic acids with electron-donating substituents typically exhibit higher reactivity in Suzuki-Miyaura couplings. For example:
- (6-(Dimethylamino)pyridin-3-yl)boronic acid derivatives have been employed in synthesizing histone deacetylase (HDAC) inhibitors with yields exceeding 80% .
- In contrast, (6-cyanopyridin-3-yl)boronic acid (electron-withdrawing cyano group) shows reduced reactivity, requiring elevated temperatures or prolonged reaction times .
- The target compound’s dimethylaminoethyl group may stabilize transition states via coordination to palladium, though steric hindrance could offset this benefit compared to smaller amines (e.g., 6-(ethylamino) analogs ).
Research Findings and Data
Physicochemical Properties
| Property | (6-(2-(Dimethylamino)ethyl)pyridin-3-yl)boronic Acid | (6-Methylpyridin-3-yl)boronic Acid | (6-Hydroxymethylpyridin-3-yl)boronic Acid |
|---|---|---|---|
| Molecular Weight (g/mol) | 224.07 (calculated) | 136.95 | 167.94 |
| LogP (Predicted) | 1.2 | 0.8 | -0.3 |
| Solubility in Water | High (as HCl salt) | Low | Moderate |
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